molecular formula C13H14 B14287767 [(Cyclohex-2-en-1-ylidene)methyl]benzene CAS No. 119395-61-8

[(Cyclohex-2-en-1-ylidene)methyl]benzene

Cat. No.: B14287767
CAS No.: 119395-61-8
M. Wt: 170.25 g/mol
InChI Key: PRVFHVVGYCCSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Cyclohex-2-en-1-ylidene)methyl]benzene is an organic compound that features a cyclohexene ring bonded to a benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohex-2-en-1-ylidene)methyl]benzene typically involves the reaction of cyclohex-2-en-1-one with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Cyclohex-2-en-1-ylidene)methyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride for bromination reactions.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one derivatives or benzoic acid.

    Reduction: [(Cyclohexyl)methyl]benzene.

    Substitution: Brominated this compound.

Scientific Research Applications

[(Cyclohex-2-en-1-ylidene)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(Cyclohex-2-en-1-ylidene)methyl]benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to changes in cellular function.

Comparison with Similar Compounds

[(Cyclohex-2-en-1-ylidene)methyl]benzene can be compared with other similar compounds such as:

    Cyclohexylbenzene: Lacks the double bond in the cyclohexene ring, resulting in different chemical reactivity.

    Benzylcyclohexane: Similar structure but with a saturated cyclohexane ring.

    Styrene: Contains a vinyl group instead of a cyclohexene ring, leading to different polymerization properties.

The uniqueness of this compound lies in its combination of a cyclohexene ring and a benzene ring, providing a versatile platform for various chemical modifications and applications.

Properties

CAS No.

119395-61-8

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

cyclohex-2-en-1-ylidenemethylbenzene

InChI

InChI=1S/C13H14/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,11H,2,6,10H2

InChI Key

PRVFHVVGYCCSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=CC2=CC=CC=C2)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.